Imidazo[1,2-A]pyrimidin-5-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMFGQYTIQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-68-5, 58539-63-2 | |
| Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | imidazo[1,2-a]pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization in Imidazo 1,2 a Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Imidazo[1,2-a]pyrimidine (B1208166) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecule's framework and the position of substituents.
For the parent Imidazo[1,2-a]pyrimidine skeleton, the protons on the pyrimidine (B1678525) and imidazole (B134444) rings exhibit characteristic chemical shifts. nih.govdergipark.org.tr The protons on the pyrimidine ring typically appear as doublet of doublets, while the imidazole ring proton gives a singlet. dergipark.org.tr In the case of Imidazo[1,2-a]pyrimidin-5-ol, the presence of the hydroxyl group at the C5 position significantly influences the electronic environment and, consequently, the NMR spectra. The compound can exist in tautomeric forms, primarily the enol (this compound) and the keto (1H-imidazo[1,2-a]pyrimidin-5-one) forms. This tautomerism would be observable in the NMR spectra.
¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals for the aromatic protons. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The remaining protons on the fused ring system would provide crucial structural information. For instance, in a related pyrazolo[1,5-a]pyrimidin-7-ol, the C5-H pyrimidine proton appears as a singlet at δ 5.84 ppm. nanobioletters.com For this compound, the protons on the pyrimidine and imidazole rings would show characteristic coupling patterns and chemical shifts, confirming the core structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom bearing the hydroxyl group (C5) is expected to be significantly deshielded, appearing at a downfield chemical shift. The other carbons of the imidazo[1,2-a]pyrimidine core would also have characteristic shifts. For example, in various imidazo[1,2-a]pyrimidine derivatives, the C=N carbon signal can appear in the range of 147.1-169.3 ppm. researchgate.net The presence of the C5-OH or C5=O in the tautomeric forms would result in a signal in the δ 160-175 ppm range.
Table 1: Predicted NMR Data for this compound Tautomers Data is predictive and can vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~ 7.5 - 8.0 (s) | C2: ~ 115 - 125 |
| H3 | ~ 7.0 - 7.5 (s) | C3: ~ 110 - 120 |
| H6 | ~ 6.5 - 7.0 (d) | C5: ~ 155 - 165 (for -OH) or >170 (for C=O) |
| H7 | ~ 8.0 - 8.5 (d) | C6: ~ 105 - 115 |
| 5-OH | Variable, broad singlet | C7: ~ 140 - 150 |
| C8a: ~ 145 - 155 |
Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would provide clear evidence for the key functional groups.
The most notable feature would be the absorption band corresponding to the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would also be present, usually in the 1050-1150 cm⁻¹ range. The spectrum would also display characteristic absorption bands for the imidazo[1,2-a]pyrimidine core. These include C=N stretching vibrations around 1650-1580 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.govresearchgate.netnih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. dergipark.org.tr If the keto tautomer (1H-imidazo[1,2-a]pyrimidin-5-one) is present, a strong absorption band for the C=O stretching vibration would be observed around 1670-1720 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Hydroxyl | 3200-3600 (broad) |
| C-H Stretch | Aromatic | 3000-3150 |
| C=O Stretch | Carbonyl (keto form) | 1670-1720 (strong) |
| C=N Stretch | Imine (ring) | 1580-1650 |
| C=C Stretch | Aromatic (ring) | 1450-1600 |
| C-O Stretch | Alcohol | 1050-1150 |
Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.
For this compound (C₆H₅N₃O), the expected monoisotopic mass is approximately 135.043 g/mol . uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 136.050. uni.lu Other adducts, such as with sodium [M+Na]⁺, may also be detected. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the imidazo[1,2-a]pyrimidine core is influenced by the site of ionization and the stability of the resulting fragments. researchgate.net Common fragmentation pathways may involve the cleavage of the pyrimidine or imidazole ring, leading to characteristic fragment ions. The presence of the hydroxyl group would also direct fragmentation, potentially through the loss of a water molecule or a carbon monoxide molecule from the keto tautomer.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₆H₅N₃O⁺ | 135.043 |
| [M+H]⁺ | C₆H₆N₃O⁺ | 136.051 |
| [M+Na]⁺ | C₆H₅N₃ONa⁺ | 158.033 |
| [M-H]⁻ | C₆H₄N₃O⁻ | 134.036 |
Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like this compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.gov A suitable solvent system (mobile phase) is chosen to achieve good separation of the product from starting materials and byproducts on a silica (B1680970) gel plate (stationary phase). nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. googleapis.com For imidazo[1,2-a]pyrimidine derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid). nih.gov The retention time of the compound is a characteristic property under specific conditions and can be used for identification and quantification. HPLC is also crucial for determining the purity of the final compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and specific analytical method. nih.govresearchgate.net As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each peak. This technique is invaluable for the analysis of complex reaction mixtures and the identification of intermediates and impurities. researchgate.net
Table 4: Common Chromatographic Methods for Imidazo[1,2-a]pyrimidine Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| TLC | Silica Gel | Ethyl Acetate/Hexane or Methanol/Dichloromethane | Reaction monitoring, preliminary purity check googleapis.com |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (with or without TFA) | Purity determination, quantification, purification nih.gov |
| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Separation and identification of compounds in a mixture researchgate.net |
Theoretical and Computational Chemistry Studies of Imidazo 1,2 a Pyrimidin 5 Ol Systems
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and reactivity of molecular systems. For Imidazo[1,2-a]pyrimidin-5-OL and its derivatives, DFT calculations, often employing the B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p) basis sets, provide significant insights into their chemical behavior.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
In studies of Imidazo[1,2-a]pyrimidine (B1208166) derivatives, the HOMO is typically localized over the imidazo[1,2-a]pyrimidine ring system, indicating its role as the primary electron donor. The LUMO, conversely, is often distributed over a substituent group, such as a Schiff base moiety, identifying it as the electron-accepting region.
A smaller HOMO-LUMO energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This increased reactivity can be correlated with enhanced biological activity, as the molecule is more likely to participate in chemical reactions, such as binding to proteins or enzymes. For instance, in a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, a smaller energy gap was associated with greater molecular reactivity. The table below presents calculated FMO energies and HOMO-LUMO gaps for a selection of these derivatives.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 7a | -6.44 | -3.22 | 3.22 |
| 7b | -6.21 | -2.93 | 3.28 |
| 7c | -6.01 | -2.57 | 3.44 |
| 7d | -6.25 | -2.54 | 3.71 |
| 7e | -6.22 | -2.62 | 3.60 |
Data sourced from a study on imidazo[1,2-a]pyrimidine Schiff base derivatives. The specific substitutions for compounds 7a-7e influence the orbital energies.
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.
Blue regions denote positive electrostatic potential, representing electron-deficient areas that are favorable for nucleophilic attack.
Green areas signify neutral or near-zero potential.
For Imidazo[1,2-a]pyrimidine systems, the negative potential is often located around nitrogen and oxygen atoms due to their high electronegativity. The positive potential is typically found around hydrogen atoms attached to the heterocyclic ring. This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are vital for biological recognition processes.
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are computational methods used to characterize noncovalent interactions within a molecular system.
QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between atoms. The properties at these BCPs provide information about the nature and strength of the chemical bonds and noncovalent interactions.
RDG analysis provides a visual representation of noncovalent interactions. It generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:
Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weak van der Waals interactions.
Red isosurfaces signify repulsive interactions or steric hindrance.
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular modeling and docking simulations are indispensable computational techniques in drug discovery for predicting how a ligand, such as an this compound derivative, will interact with a biological target, typically a protein or enzyme.
In silico docking studies are performed to predict the binding mode and estimate the binding affinity of a ligand to a specific biological target. This allows for the screening of large compound libraries and the prioritization of candidates for further experimental testing. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction.
Imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential to interact with various biological targets, including microbial enzymes and proteins involved in viral entry. For example, docking studies have been conducted to evaluate their potential as inhibitors of human ACE2 and the spike protein of SARS-CoV-2. The predicted binding affinities for some derivatives have been shown to be comparable to or even better than known inhibitors.
The table below summarizes the predicted binding affinities of selected Imidazo[1,2-a]pyrimidine derivatives against different biological targets.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Derivative 4a | CYP51 | 5V5Z | -7.7 |
| Derivative 4b | CYP51 | 5V5Z | -8.5 |
| Derivative 4c | CYP51 | 5V5Z | -8.8 |
| Derivative 4d | CYP51 | 5V5Z | -8.5 |
| Derivative 4e | CYP51 | 5V5Z | -8.8 |
| Derivative 7a | ACE2 | 7U0N | -9.1 |
| Derivative 7a | Spike Protein | 7U0N | -7.3 |
Data sourced from separate studies on different derivatives and targets.
Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between the ligand and the amino acid residues in the active site of the protein. These interactions can include:
Hydrogen bonds: Crucial for stabilizing the ligand-protein complex.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
Pi-pi stacking: Interactions between aromatic rings.
Van der Waals forces: Weak, short-range attractive forces.
For Imidazo[1,2-a]pyrimidine derivatives, the heterocyclic core and its substituents can engage in a variety of these interactions. For instance, in docking studies with CYP51, an enzyme involved in fungal cell membrane biosynthesis, derivatives of imidazo[1,2-a]pyrimidine have been shown to form key hydrogen bonds and hydrophobic interactions within the active site, suggesting a potential mechanism for their antifungal activity. Similarly, detailed interaction profiling has revealed the specific residues in the ACE2 and spike proteins that are predicted to interact with Imidazo[1,2-a]pyrimidine-based compounds.
In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction
Computational tools play a critical role in modern drug discovery by predicting the pharmacokinetic and pharmacodynamic profiles of novel compounds, thereby reducing the time and cost associated with experimental screening. For the imidazo[1,2-a]pyrimidine scaffold, various in silico studies have been conducted to evaluate its potential as a source of viable drug candidates. These studies focus on predicting how the human body would process these compounds and whether they possess the fundamental characteristics of an effective oral drug.
In silico ADMET prediction is a crucial step in the early phases of drug development, helping to identify compounds with favorable pharmacokinetic properties and minimal potential for toxicity. researchgate.net Studies on various imidazo[1,2-a]pyrimidine derivatives have utilized computational models to forecast their ADMET profiles, providing valuable insights into their potential as therapeutic agents. nih.govscirp.org
The evaluation of ADMET properties for a series of imidazo[1,2-a]pyrimidine derivatives has shown promising results. nih.gov Computational screening often assesses parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, aqueous solubility, and potential toxicity. iau.ir For many derivatives of the imidazo[1,2-a]pyrimidine core, predictions indicate a high rate of gastrointestinal absorption and good oral bioavailability, which are essential for orally administered drugs. nih.gov Furthermore, toxicity predictions have suggested that many of these compounds are not hepatotoxic or carcinogenic. nih.gov The pkCSM tool is one of the computational resources employed to predict these detailed ADMET properties, helping to ensure that selected compounds have a higher probability of being safe and effective. researchgate.net
| Parameter | Predicted Outcome for Representative Derivatives | Significance |
|---|---|---|
| GI Absorption | High | Indicates good absorption from the gut into the bloodstream. |
| BBB Permeability | Variable (some predicted to cross) | Important for drugs targeting the central nervous system. |
| Aqueous Solubility (LogS) | Generally moderate | Affects absorption and formulation of the drug. |
| Hepatotoxicity | Predicted to be non-toxic | Low risk of causing liver damage. nih.gov |
| Carcinogenicity | Predicted to be non-carcinogenic | Low risk of causing cancer. nih.gov |
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. researchgate.net This evaluation is often guided by a set of rules, such as Lipinski's Rule of Five, which considers molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.netmdpi.com Candidate drugs that adhere to these rules tend to have lower attrition rates during clinical trials. researchgate.net
Computational studies on imidazo[1,2-a]pyrimidine derivatives consistently show that many of these compounds comply with established drug-likeness rules. researchgate.netnih.gov Online servers like SwissADME are frequently used to calculate the relevant physicochemical properties. researchgate.netnih.gov The analysis of various synthesized imidazo[1,2-a]pyrimidines has demonstrated that they generally possess:
A molecular mass of less than 500 Daltons. researchgate.net
An octanol-water partition coefficient (LogP) below 5. researchgate.net
Fewer than 5 hydrogen bond donors. researchgate.net
Fewer than 10 hydrogen bond acceptors. researchgate.net
These findings suggest good oral bioavailability and a promising pharmacokinetic safety profile. nih.govscirp.org Such computational evaluations are integral to the lead optimization process. By predicting how structural modifications will affect the drug-like properties of the imidazo[1,2-a]pyrimidine core, researchers can prioritize the synthesis of compounds with the highest potential for success as therapeutic agents. acs.org This in silico approach allows for the rational design of derivatives with enhanced potency and selectivity while maintaining favorable pharmacokinetic characteristics. acs.orgdergipark.org.tr
| Lipinski's Rule Parameter | Guideline | Compliance in Imidazo[1,2-a]pyrimidine Derivatives |
|---|---|---|
| Molecular Weight | < 500 Da | Generally compliant researchgate.net |
| LogP (Lipophilicity) | < 5 | Generally compliant researchgate.net |
| Hydrogen Bond Donors | ≤ 5 | Generally compliant researchgate.net |
| Hydrogen Bond Acceptors | ≤ 10 | Generally compliant researchgate.net |
Tautomerism and Conformational Analysis of this compound and its Derivatives
The biological activity of a molecule is intimately linked to its three-dimensional structure and the potential for existing in different isomeric forms, such as tautomers. For this compound, the potential for keto-enol tautomerism is a key chemical feature. The compound can exist as the hydroxyl (-ol) form or the keto (-one) form, specifically as imidazo[1,2-a]pyrimidin-5(1H)-one.
Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of different tautomers and conformations. iau.ir DFT calculations have been used to optimize the molecular structures of imidazo[1,2-a]pyrimidine derivatives to determine their most stable ground state geometry. nih.gov For related benzo researchgate.netdergipark.org.trimidazo[1,2-a]pyrimidine systems, theoretical studies have shown that in the gas phase and in solution, multiple tautomeric forms can coexist. researchgate.net This contrasts with findings from X-ray analysis of the crystalline state, which identified the compounds exclusively in the keto-keto tautomeric form. researchgate.net Such studies, combining theoretical calculations with experimental data from FTIR and NMR spectra, allow for a comprehensive understanding of the tautomeric equilibria. researchgate.net
Conformational analysis of imidazo[1,2-a]pyrimidine derivatives also provides insight into their structural flexibility and interaction with biological targets. The conformational rigidity of the heterocyclic core is a notable feature. nih.gov In some derivatives, this rigidity means that only geminal interactions (between protons on the same carbon) are observed in NOESY NMR spectra, while vicinal interactions are weak. nih.gov The absence of certain expected cross-peaks in NMR spectra can sometimes be attributed to specific conformational effects, highlighting the importance of understanding the molecule's preferred spatial arrangement. nih.gov
Biological Activity and Mechanistic Pharmacology of Imidazo 1,2 a Pyrimidin 5 Ol and Analogues
Broad Spectrum Biological Target Modulation and Pathway Interaction
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) core have demonstrated the capacity to modulate various biological targets, influencing numerous signaling pathways. Their broad-spectrum activity stems from their ability to interact with key enzymes and receptors involved in cellular processes. mdpi.comsemanticscholar.org
Elucidation of Enzyme and Receptor Interactions
The pharmacological effects of imidazo[1,2-a]pyrimidine analogues are often attributed to their direct interaction with specific enzymes and receptors. Research has identified several key molecular targets:
Kinases: A significant area of investigation has been the inhibition of protein kinases. For instance, certain imidazo[1,2-c]pyrimidine (B1242154) derivatives have been identified as potent inhibitors of the Syk (Spleen tyrosine kinase) and ZAP-70 (Zeta-associated protein kinase of 70 kDa) kinase family. nih.gov These kinases are crucial in the signaling pathways of B-cells and T-cells, respectively. nih.gov Additionally, some benzo derpharmachemica.comnih.govimidazo[1,2-a]pyrimidines have been designed as dual inhibitors of KSP (Kinesin spindle protein) and Aurora-A kinase, both of which are critical for cell division and are targets in cancer therapy. dergipark.org.tr
GABA-A Receptors: Imidazo[1,2-a]pyrimidines have been explored as ligands for the benzodiazepine (B76468) binding site on γ-Aminobutyric acid (GABA) type A receptors. dergipark.org.tr These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system, and ligands can exhibit anxiolytic and anticonvulsant effects. mdpi.comdergipark.org.tr Certain analogues show functional selectivity for specific receptor subtypes, such as the α3 subtype over the α1. dergipark.org.tr
Aldehyde Oxidase (AO): The imidazo[1,2-a]pyrimidine moiety can be a substrate for aldehyde oxidase, an enzyme involved in the metabolism of various xenobiotics. researchgate.net This interaction is a critical consideration in drug design, as rapid metabolism can affect a compound's pharmacokinetic profile. researchgate.net For example, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, an androgen receptor antagonist, is rapidly metabolized by this enzyme. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of imidazo[1,2-a]pyrimidine derivatives. These investigations reveal how chemical modifications to the core scaffold influence biological activity.
For antimicrobial applications, SAR studies have shown that the nature and position of substituents on the phenyl ring of imidazo[1,2-a]pyrimidine derivatives are determinant factors for biological activity. mdpi.comdergipark.org.tr For example, the presence of a halogen, particularly chlorine, or a methyl group at the para position of a phenyl ring attached to the scaffold can significantly augment antimicrobial activity. mdpi.com Conversely, increasing the molar refractivity of substituents on the phenyl ring has been observed to dramatically lower antibacterial efficacy. dergipark.org.tr
In the context of anticancer activity, SAR evaluations of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives have indicated that the presence of a nitrogenous electron-donating group, such as –N(CH2CH3)2, at the 4-position of an attached phenyl ring enhances cytotoxic activity against breast cancer cell lines. nih.gov For inhibitors of Syk family kinases, modifications to the imidazo[1,2-c]pyrimidine scaffold were explored to improve oral effectiveness, leading to the discovery of potent compounds. nih.gov
Antimicrobial Research Applications of Imidazo[1,2-A]pyrimidines
The imidazo[1,2-a]pyrimidine nucleus is a key structural component in the development of new antimicrobial agents. mdpi.comuees.edu.ec Its derivatives have been synthesized and evaluated for activity against a wide range of pathogenic microorganisms, including bacteria and fungi. derpharmachemica.comnih.govnih.gov The growing issue of antimicrobial resistance has spurred research into novel chemical scaffolds like this one to create a new class of therapeutic agents. derpharmachemica.com
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria
A substantial body of research has demonstrated the efficacy of imidazo[1,2-a]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govdocumentsdelivered.com
Numerous studies have reported the synthesis of series of these compounds and their subsequent in vitro evaluation against various bacterial strains. nih.govdocumentsdelivered.com For instance, certain imidazo[1,2-a]pyrimidine chalcone (B49325) derivatives have shown excellent to good activity against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. derpharmachemica.com Another study highlighted that 5-n-Octylaminoimidazo[1,2-a]pyrimidine exhibited significant activity against all microorganisms studied, including E. coli, P. aeruginosa, and S. aureus. nih.gov
| Compound Class | Tested Organisms | Observed Activity | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity observed for several derivatives. | derpharmachemica.com |
| 5-substituted imidazo[1,2-a]pyrimidines | E. coli, P. aeruginosa, S. aureus | 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed significant activity. | nih.gov |
| General Imidazo[1,2-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | Many derivatives exhibit potent antimicrobial activity. | nih.govdocumentsdelivered.com |
Antifungal Efficacy and Specific Target Engagement (e.g., Candida albicans)
In addition to antibacterial properties, the imidazo[1,2-a]pyrimidine scaffold has been a foundation for the development of potent antifungal agents. mdpi.comnih.gov These compounds have been tested against a variety of pathogenic fungi, with a particular focus on Candida species, which are common causes of opportunistic infections. nih.govnih.gov
One key target for antifungal action is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov Molecular docking studies have shown that 3-benzoyl imidazo[1,2-a]pyrimidine derivatives can bind effectively to the active site of CYP51 from Candida species. nih.gov In vitro testing of these compounds against seven Candida species, including C. albicans, C. glabrata, and C. krusei, revealed that they often exhibited greater inhibitory activity than reference drugs like fluconazole (B54011) and ketoconazole. nih.gov Specifically, derivatives with electron-withdrawing substituents on the benzene (B151609) ring were found to be the most active. nih.gov
Other studies have also confirmed the anticandidal potential of this chemical class. For example, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been evaluated against resistant strains of Candida albicans, with several compounds showing activity at minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org
| Compound Series | Target Enzyme | Tested Species | Key Findings | Source |
|---|---|---|---|---|
| 3-Benzoyl imidazo[1,2-a]pyrimidines | Lanosterol 14α-demethylase (CYP51) | C. albicans, C. dubliniensis, C. glabrata, C. guilliermondii, C. kefyr, C. krusei, C. tropicalis | Greater inhibitory activity than fluconazole and ketoconazole; electron-withdrawing groups enhance activity. | nih.gov |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Not specified | Candida albicans (resistant strain) | Four compounds showed MICs below 300 μmol/L. | scirp.org |
| 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines | Not specified | Candida albicans | 5-n-Octylaminoimidazo[1,2-a]pyrimidine showed significant activity. | nih.gov |
Molecular Mechanisms of Antimicrobial Action and Strategies for Overcoming Resistance
Understanding the molecular mechanisms by which imidazo[1,2-a]pyrimidines exert their antimicrobial effects is essential for developing more effective drugs and combating resistance. mdpi.com For antifungal derivatives targeting Candida species, a primary mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), disrupting the integrity of the fungal cell membrane. nih.gov
The development of resistance to existing antifungal drugs, particularly azoles, is a significant clinical challenge. nih.gov Imidazo[1,2-a]pyrimidine derivatives represent a potential strategy to overcome this resistance. Studies have shown that some of these compounds are effective against fluconazole-resistant strains of C. albicans. scirp.org Furthermore, synergistic interactions have been observed when certain imidazo[1,2-a]pyrazine (B1224502) hybrids are combined with itraconazole, suggesting a potential role in combination therapy to overcome resistance. nih.gov The continuous design and synthesis of new analogues are driven by the need for compounds with better pharmacological profiles that can circumvent existing resistance mechanisms. derpharmachemica.comnih.gov
Antiviral Research Focus on Imidazo[1,2-A]pyrimidines
Derivatives of the imidazo[1,2-a]pyrimidine core have demonstrated notable potential as antiviral agents, targeting various stages of the viral life cycle.
The broad-spectrum antiviral activity of imidazo[1,2-a]pyrimidine analogues stems from their ability to interfere with critical viral processes. Studies have reported the synthesis of imidazo[1,2-a]pyridines with significant activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) nih.gov. Further research into related structures, such as imidazo[1,2-a]pyrazine derivatives, has identified compounds that inhibit the replication of a wide range of influenza A and B viruses, including oseltamivir-resistant strains acs.org. The mechanism of action for some of these compounds involves inducing the clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus, a critical step for viral replication acs.org. Additionally, fused pyrimidines have been reported to have the potential to treat HIV-1 by targeting the HIV-1 integrase enzyme researchgate.net. Other research has demonstrated the potent activity of imidazo[1,2-a]pyrrolo[3,2-c]pyridines against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus nih.gov.
A primary strategy to prevent viral infection is to block the virus from entering human cells windows.net. For SARS-CoV-2, this entry is mediated by the interaction of the viral Spike (S) protein with the human angiotensin-converting enzyme 2 (hACE2) receptor nih.goveurekaselect.com. Consequently, the development of inhibitors for this protein-protein interaction is a key therapeutic strategy nih.goveurekaselect.com.
Researchers have designed and synthesized novel series of imidazo[1,2-a]pyrimidine Schiff base derivatives to act as potential dual inhibitors of both hACE2 and the Spike protein researchgate.netnih.govnih.gov. Molecular docking studies are a crucial tool for predicting the binding affinity of these small molecules to their protein targets nih.gov. These computational models have shown promising results, with certain synthesized compounds exhibiting remarkable binding affinity for both the ACE2 receptor and the Spike protein. The findings suggest these compounds could serve as effective viral entry inhibitors, thereby preventing SARS-CoV-2 from infecting human cells researchgate.netnih.gov.
| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Top-Scoring Imidazo[1,2-a]pyrimidine Derivative | hACE2 | -9.1 researchgate.netnih.gov |
| Top-Scoring Imidazo[1,2-a]pyrimidine Derivative | Spike Protein | -7.3 researchgate.netnih.gov |
| Angiotensin II (Natural Ligand) | hACE2 | -9.2 researchgate.netnih.gov |
| MLN-4760 (Inhibitor) | hACE2 | -7.3 researchgate.netnih.gov |
Anti-inflammatory Research Prospects of Imidazo[1,2-A]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold and its analogues are also promising candidates for the development of novel anti-inflammatory drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 and COX-2 stanford.edu. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and becomes over-expressed during inflammation nih.govmdpi.comresearchgate.net. The therapeutic, anti-inflammatory benefits of NSAIDs are derived from inhibiting COX-2, whereas the common gastrointestinal side effects are linked to the inhibition of COX-1 stanford.edumdpi.comresearchgate.net. Therefore, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry stanford.edunih.gov.
A series of novel 2,4-diphenylbenzo nih.govsysrevpharm.orgimidazo[1,2-a]pyrimidine derivatives were designed, synthesized, and evaluated for their ability to inhibit COX enzymes. In vitro assays demonstrated that these compounds showed moderate to good selectivity for inhibiting the COX-2 enzyme nih.gov. One compound in particular, 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo nih.govsysrevpharm.orgimidazo[1,2-a]pyrimidine (5a), displayed a potent COX-2 inhibitory effect (IC₅₀: 0.05 μM), which was even greater than the reference drug celecoxib (B62257) (IC₅₀: 0.06 μM) nih.gov. Similarly, studies on imidazo[1,2-a]pyridine (B132010) derivatives have identified compounds with high potency and selectivity against the COX-2 enzyme nih.gov.
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1/COX-2) |
|---|---|---|---|
| Compound 5a (Benzo nih.govsysrevpharm.orgimidazo[1,2-a]pyrimidine) | 16.52 | 0.05 nih.gov | 330.4 |
| Compound 5n (Imidazo[1,2-a]pyridine) | 35.6 | 0.07 nih.gov | 508.6 nih.gov |
| Celecoxib (Reference Drug) | 15.24 | 0.06 nih.gov | 254 |
Prostaglandin (B15479496) E2 (PGE2) is a key mediator of inflammation, pain, and fever nih.gov. Its synthesis involves a three-step pathway where phospholipase A2 first liberates arachidonic acid from cell membranes. COX enzymes (COX-1 or COX-2) then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2) stanford.edunih.gov. Finally, prostaglandin E synthases isomerize PGH2 into PGE2 nih.gov.
The anti-inflammatory action of imidazo[1,2-a]pyrimidine analogues is directly linked to their ability to suppress PGE2 production. By selectively inhibiting the COX-2 enzyme, these compounds block the critical conversion of arachidonic acid to PGH2 at sites of inflammation. This reduction in the PGH2 precursor pool leads to a subsequent decrease in the synthesis of PGE2, thereby mitigating the inflammatory response stanford.eduresearchgate.net.
Anticancer and Antitumor Research Avenues for Imidazo[1,2-A]pyrimidines
The imidazo[1,2-a]pyridine and pyrimidine (B1678525) cores are recognized as important scaffolds in the search for new anticancer therapeutics nih.govresearchgate.net. In vitro studies have confirmed that compounds based on this structure exhibit therapeutic effects against a variety of cancer cell lines, including breast, lung, liver, colon, cervical, and melanoma sysrevpharm.orgresearchgate.nettandfonline.com.
The anticancer activity of these compounds is attributed to their ability to modulate multiple cellular mechanisms and signaling pathways crucial for cancer cell proliferation and survival. One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer sysrevpharm.orgnih.gov. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) in cancer cells nih.gov. Other identified mechanisms of action include the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation, and the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division nih.govsysrevpharm.orgresearchgate.net. Furthermore, some analogues have been shown to induce cell cycle arrest and trigger apoptosis by modulating the expression of pro-apoptotic proteins like p53 and Bax waocp.org.
Kinase Inhibition (e.g., KSP, Aurora-A Kinase, PI3Kα)
Derivatives of the imidazo[1,2-a]pyrimidine core structure have been identified as potent inhibitors of several kinases crucial to cell cycle progression and signaling, making them attractive candidates for anticancer therapies.
The Aurora kinases, a family of serine/threonine kinases, are essential for mitotic regulation and are frequently overexpressed in various tumors. nih.gov Certain imidazo-[1,2-a]-pyrazine analogues have been developed as potent, dual inhibitors of Aurora A and Aurora B kinases. nih.gov For instance, optimization of an initial lead compound led to the development of SCH 1473759, an acyclic amino alcohol that demonstrates picomolar inhibitory activity against both Aurora A (Kd = 0.02 nM) and Aurora B (Kd = 0.03 nM). nih.gov Inhibition of these kinases disrupts mitosis, leading to endoreduplication (repeated DNA replication without cell division) and subsequent apoptosis. nih.gov
The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade often dysregulated in cancer. A series of imidazo[1,2-a]pyrimidin-5(1H)-ones has been rationally designed as selective inhibitors of the PI3Kβ isoform. nih.gov These compounds were developed based on the structure of TGX-221, a known PI3Kβ inhibitor. nih.gov Several compounds within this novel series showed potent inhibition of cell growth in PTEN-deficient breast cancer cell lines, which are particularly reliant on PI3Kβ signaling. nih.gov
Furthermore, researchers have designed dual inhibitors targeting both Kinesin Spindle Protein (KSP) and Aurora-A kinase by incorporating Aurora-A inhibitory fragments into a KSP inhibitor scaffold based on a benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine structure. researchgate.net
Table 1: Kinase Inhibition by Imidazo[1,2-a]pyrimidine Analogues
| Compound/Analogue | Target Kinase(s) | Potency (IC50 / Kd) | Key Finding |
|---|---|---|---|
| SCH 1473759 | Aurora A, Aurora B | Kd = 0.02 nM (Aur A), 0.03 nM (Aur B) | A picomolar, dual inhibitor with improved cell potency and aqueous solubility. nih.gov |
| Imidazo[1,2-a]pyrimidin-5(1H)-ones | PI3Kβ | Not specified | Rationally designed series showing selective inhibition and growth inhibition in PTEN-deficient cells. nih.gov |
| CPUYL064 | KSP, Aurora-A | Not specified | A dual inhibitor designed by combining pharmacophores for both kinases. researchgate.net |
Targeting Cancer Stem Cell Pathways (e.g., Aldehyde Dehydrogenase 1A3 Inhibition)
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that contribute to therapy resistance and metastasis. researchgate.net Aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, are highly expressed in CSCs of various cancers, including glioblastoma, and are considered a key therapeutic target. nih.govnih.gov
A novel class of imidazo[1,2-a]pyridine derivatives has been identified as highly potent and selective inhibitors of ALDH1A3. nih.govnih.gov These inhibitors have demonstrated efficacy against patient-derived glioblastoma stem-like cells at nanomolar to picomolar concentrations. researchgate.netnih.gov By targeting ALDH1A3, these compounds can hinder cancer cell growth, invasiveness, and stemness, offering a promising strategy to combat tumors like glioblastoma multiforme (GBM), which are known for their resistance to conventional therapies. researchgate.netnih.govnih.gov The ALDH1A subfamily, which also includes ALDH1A1 and ALDH1A2, is involved in the synthesis of retinoic acid, a key regulator of cellular differentiation. nih.govmdpi.com The overexpression of ALDH1A3 in CSCs is linked to increased proliferation, chemoresistance, and a poor prognosis in several cancer types. nih.govmdpi.com
In Vitro Cytotoxicity and Induction of Apoptosis in Cancer Cell Lines
Consistent with their kinase and ALDH inhibition profiles, imidazo[1,2-a]pyrimidine analogues and related compounds exhibit significant cytotoxic activity against a range of human cancer cell lines.
Novel imidazo[1,2-a]pyridine compounds have shown potent anticancer activity against melanoma (A375, WM115), cervical cancer (HeLa), and breast cancer (HCC1937) cell lines. nih.govnih.gov Treatment with these compounds inhibits cell proliferation with half-maximal inhibitory concentration (IC50) values in the low micromolar range. nih.govnih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins. nih.govnih.gov Furthermore, they trigger apoptosis, or programmed cell death, through both extrinsic and intrinsic pathways, indicated by the activation of caspases (e.g., caspase-7, -8, -9) and cleavage of PARP. nih.govnih.gov
Similarly, various benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.egekb.eg
Table 2: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Analogues
| Compound ID | Cell Line | Cancer Type | IC50 (48h) | Apoptotic Mechanism |
|---|---|---|---|---|
| Compound 6 | A375 | Melanoma | ~10 µM | p53-partially mediated apoptosis, increased Bax and active caspase-9. nih.gov |
| IP-5 | HCC1937 | Breast Cancer | 45 µM | Increased p53, p21; activation of caspase 7, 8; PARP cleavage. nih.gov |
| IP-6 | HCC1937 | Breast Cancer | 47.7 µM | Induces significant cell death. nih.gov |
Central Nervous System (CNS) Activity and Receptor Modulation
The imidazo[1,2-a]pyrimidine scaffold is also a privileged structure for targeting CNS receptors, showing promise for the development of novel anxiolytics, anticonvulsants, and other neurotherapeutics.
GABA Receptor Ligand Research (e.g., Functional Selectivity for α3 vs. α1 Subtypes)
Imidazo[1,2-a]pyrimidines are known ligands for the benzodiazepine binding site of GABAA receptors. researchgate.netnih.gov These receptors are the primary mediators of inhibitory neurotransmission in the brain. Classical benzodiazepines are non-selective and their activity at the α1 subunit is associated with sedation. researchgate.net Consequently, research has focused on developing compounds with functional selectivity for the α2 and α3 subtypes, which are believed to mediate anxiolytic effects without sedation. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have successfully identified imidazo[1,2-a]pyrimidine derivatives that act as high-affinity agonists with functional selectivity for GABAA α2 and α3 subtypes over the α1 subtype. nih.govnih.gov This subtype-selective profile is considered a promising approach for creating novel, anxioselective drugs with a reduced side-effect profile. researchgate.net
AMPA Receptor (AMPAR) Negative Modulation (e.g., TARP γ-8 Selective Interactions)
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate fast excitatory synaptic transmission in the CNS. nih.gov Their function is regulated by auxiliary subunits, such as Transmembrane AMPAR Regulatory Proteins (TARPs). nih.gov The TARP γ-8 isoform is highly enriched in the hippocampus, a brain region critical for memory and implicated in epilepsy. nih.gov
Structurally related imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been discovered as selective negative allosteric modulators (NAMs) of AMPA receptors associated with TARP γ-8. nih.govresearchgate.net These compounds can reduce the hyperexcitability in the hippocampus without affecting other brain regions where γ-8 is less prevalent. nih.gov Optimization of initial screening hits led to the identification of potent, brain-penetrant leads like JNJ-61432059, which selectively inhibit γ-8-containing AMPARs. nih.gov Cryo-EM structures have revealed that these drugs bind at the interface between the TARP and the receptor, inducing conformational changes that negatively modulate channel function. biorxiv.org
Anticonvulsant and Anxiolytic Potential of Imidazo[1,2-A]pyrimidines
The receptor modulation activities of imidazo[1,2-a]pyrimidine analogues translate into significant therapeutic potential for anxiety and seizure disorders.
The GABAA α2/α3 subtype-selective agonists have demonstrated anxiolytic effects in both conditioned and unconditioned animal models of anxiety, with minimal sedation observed even at full occupancy of the benzodiazepine binding site. nih.gov This supports the hypothesis that separating α2/α3 activity from α1 activity can lead to anxioselective drugs. researchgate.netresearchgate.net
In parallel, the TARP γ-8 selective AMPAR negative modulators have shown robust seizure protection in preclinical models. nih.gov For example, JNJ-61432059 provided strong protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models, highlighting the potential of this mechanism for treating epilepsy. nih.govresearchgate.net
Anti-tuberculosis and Antimycobacterial Investigations
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tuberculosis agents. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been identified as promising starting points for the development of potent new drugs targeting novel biological pathways in Mtb.
Derivatives of the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine core have demonstrated potent inhibitory activity against various strains of M. tuberculosis. A series of imidazo[1,2-a]pyridine-3-carboxamides showed remarkable potency, with twelve compounds exhibiting minimum inhibitory concentrations (MIC) of ≤1 μM against replicating Mtb H37Rv. mdpi.com Five of these compounds had MIC values as low as ≤0.006 μM. mdpi.com
Notably, certain analogues are highly effective against drug-resistant clinical isolates. One compound, in particular, was screened against a panel of MDR and XDR Mtb strains and surpassed the potency of the clinical candidate PA-824 by nearly tenfold. mdpi.com This potent activity against resistant strains suggests that this class of compounds likely inhibits a novel and essential target in the bacterium. mdpi.com Research has indicated that these compounds may target the QcrB subunit of the menaquinol (B15198786) cytochrome c oxidoreductase (bc1 complex), which is a critical component of mycobacterial energy metabolism.
The following table summarizes the in vitro antimycobacterial activity of selected imidazo[1,2-a]pyridine carboxamide derivatives against the Mtb H37Rv strain.
| Compound | R Group | MIC (μM) against Mtb H37Rv |
| 7 | 4-Fluorophenoxy | 0.9 |
| 8 | 4-Chlorophenoxy | 0.4 |
| 9 | 4-(Trifluoromethoxy)phenoxy | 0.006 |
| 12 | 4'-Chloro-[1,1'-biphenyl]-4-yloxy | 0.005 |
| 15 | 4-(Trifluoromethoxy)phenoxy (7-Cl) | 0.02 |
| 16 | 4'-Chloro-[1,1'-biphenyl]-4-yloxy (7-Cl) | 0.006 |
| 17 | 4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yloxy (7-Cl) | 0.004 |
| 18 | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yloxy (7-Cl) | 0.004 |
Data sourced from studies on imidazo[1,2-a]pyridine-3-carboxamides. mdpi.com
Significant efforts in lead optimization have focused on the imidazo[1,2-a]pyridine amide (IPA) series, leading to the identification of a clinical candidate, Q203. nih.govderpharmachemica.com The optimization process revealed several key structure-activity relationships (SAR). Researchers found that the amide linker attached to the imidazo[1,2-a]pyridine core is crucial for activity against M. tuberculosis H37Rv. nih.govderpharmachemica.com
Further SAR studies highlighted the importance of the linearity and lipophilicity of the amine portion of the molecule in enhancing both in vitro and in vivo efficacy, as well as improving the pharmacokinetic profile. nih.govderpharmachemica.com For instance, modifications that decreased the distance between the imidazo[1,2-a]pyridine ring and the amide linker, or reversed the carboxamide linker's position, were found to reduce anti-TB activity. researchgate.net The addition of a piperidine (B6355638) ring and trifluoromethoxy groups was instrumental in improving the lipophilic character and pharmacokinetic parameters of the lead compounds. researchgate.net
This systematic optimization led to the development of compounds with excellent oral bioavailability (up to 90.7%) and high exposure levels. nih.govderpharmachemica.com These optimized compounds demonstrated significant reductions in bacterial load in mouse lung models, with one compound achieving a 3.13 log10 reduction in colony-forming units (CFU) at a 10 mg/kg dosing level. nih.govderpharmachemica.com These findings underscore the success of targeted lead optimization in developing potent new anti-tuberculosis drug candidates from the imidazo[1,2-a]pyridine scaffold. nih.govderpharmachemica.com
Other Noteworthy Biological Activities
Beyond their antimycobacterial effects, imidazo[1,2-a]pyrimidine analogues and related compounds have been investigated for other therapeutic properties.
A novel class of substituted imidazo[1,2-a]pyridines has been identified as effective antiulcer agents. researchgate.net These compounds exhibit both gastric antisecretory and cytoprotective properties. researchgate.net Their mechanism of action is distinct from histamine (B1213489) H2 receptor antagonists and prostaglandin analogues; it is suggested to involve the inhibition of the H+/K+-ATPase enzyme. researchgate.net Structure-activity studies within this class led to the selection of SCH 28080 for further clinical evaluation. researchgate.net
In the realm of anti-infective properties, imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have shown potential as anthelmintic agents. derpharmachemica.com In one study, albendazole (B1665689) was used as a lead compound to design and synthesize a series of 18 imidazo[1,2-a]pyridine analogues. nih.gov Several of these compounds demonstrated good inhibitory effects on the eggs and adult forms of roundworms in vitro. nih.gov The most potent compound, 4l, showed an IC50 of 0.65 ± 0.01 μmol/L against roundworm eggs and 1.04 ± 0.01 μmol/L against the adult worms. nih.gov In vivo testing of this compound showed an anthelmintic efficacy rate exceeding 99%. nih.gov
The imidazo[1,2-a]pyrimidine scaffold is also associated with antioxidant properties. Certain derivatives have been synthesized and evaluated for their ability to scavenge free radicals. Studies on various fused pyrimidine derivatives, including the imidazo[1,2-a]pyrimidine class, have confirmed their potential as antioxidant agents. The capacity to mitigate oxidative damage is a valuable therapeutic property, suggesting another avenue for the pharmacological application of this versatile heterocyclic system.
Future Perspectives and Research Challenges in Imidazo 1,2 a Pyrimidin 5 Ol Studies
Continued Development of Novel Synthetic Strategies for Advanced Analogues
The synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core has been a subject of significant interest, with numerous methods developed over the years. rsc.orgmdpi.com Classic approaches often involve the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov However, the future of synthesizing advanced Imidazo[1,2-a]pyrimidin-5-ol analogues lies in the development of more efficient, versatile, and environmentally benign strategies.
Modern synthetic chemistry offers a variety of powerful tools that can be applied and refined for this purpose. rsc.org Methodologies such as multicomponent reactions (MCRs), intramolecular cyclizations, and tandem reactions are receiving considerable attention as they allow for the construction of complex molecules in a single step, increasing efficiency and reducing waste. rsc.org Recent advancements include microwave-assisted synthesis, which often leads to higher yields and significantly shorter reaction times. mdpi.com The use of novel catalytic systems, such as gold nanoparticles or basic alumina (B75360) (Al2O3), provides greener alternatives to traditional methods. mdpi.commdpi.com
Future synthetic endeavors should focus on strategies that allow for precise control over regioselectivity and stereoselectivity, enabling the creation of highly specific and potent analogues. The development of methods for the late-stage functionalization of the this compound core is also crucial, as it would permit the rapid generation of a diverse range of derivatives from a common intermediate, accelerating the drug discovery process.
| Synthetic Strategy | Description | Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. rsc.org | High efficiency, atom economy, reduced waste. |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. mdpi.comsemanticscholar.org | Rapid reaction times, higher yields, improved purity. mdpi.comsemanticscholar.org |
| Novel Catalysis | Employing catalysts like gold nanoparticles or alumina to facilitate the reaction. mdpi.commdpi.com | Environmentally friendly, high catalytic efficiency, mild reaction conditions. mdpi.commdpi.com |
| Intramolecular Cyclization | Forming the heterocyclic ring system by creating a bond between two atoms within the same molecule. uees.edu.ecrsc.org | High control over ring formation, access to complex structures. |
Exploration of Undiscovered Biological Activities and New Therapeutic Contexts
The imidazo[1,2-a]pyrimidine scaffold is associated with a remarkable spectrum of pharmacological activities. researchgate.netresearchgate.net Derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, antifungal, anxiolytic, and anticonvulsant agents. nih.govresearchgate.netresearchgate.net This proven versatility suggests that this compound analogues could be effective against a host of other diseases.
A significant future direction is the systematic exploration of these compounds against new and emerging therapeutic targets. For instance, recent studies have investigated imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 cell entry by targeting the hACE2 receptor and spike protein. nih.gov This highlights the potential to repurpose this scaffold to address urgent global health threats. Other promising areas for investigation include neurodegenerative diseases, metabolic disorders, and rare genetic conditions. The structural similarity to purine (B94841) bases also suggests potential applications in targeting enzymes involved in nucleic acid metabolism, such as kinases and polymerases. nih.gov Furthermore, exploring their activity against neglected tropical diseases like leishmaniasis could open up new therapeutic avenues. nih.gov
| Known Biological Activity | Potential New Therapeutic Context |
| Anticancer semanticscholar.orgresearchgate.net | Targeting specific oncogenic pathways, overcoming drug resistance. |
| Antiviral (e.g., HIV, Hepatitis C) nih.gov | Broad-spectrum antiviral agents against emerging viruses (e.g., Coronaviruses). nih.govnih.gov |
| Antimicrobial/Antifungal nih.govmdpi.com | Combating multidrug-resistant bacterial and fungal strains. nih.gov |
| Anti-inflammatory nih.gov | Treatment of chronic autoimmune disorders. |
| Anxiolytic/Anticonvulsant nih.govresearchgate.net | Development of novel treatments for a wider range of neurological disorders. |
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Insights
The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For this compound studies, integrating these methodologies will be essential for gaining a deeper understanding of their structure-activity relationships (SAR) and mechanisms of action.
Computational techniques such as Density Functional Theory (DFT) can be used to determine molecular properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), providing insights into the reactivity and interaction capabilities of the molecules. nih.govnih.gov Molecular docking simulations are invaluable for predicting the binding modes of these compounds with their biological targets, helping to rationalize observed activities and guide the design of more potent analogues. nih.govnih.gov These in silico approaches can significantly reduce the number of compounds that need to be synthesized and tested, making the research process more efficient and cost-effective.
These computational predictions must be rigorously validated through advanced experimental techniques. Spectroscopic methods like 1H and 13C Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are crucial for confirming the structure and purity of synthesized compounds. nih.govnih.gov In vitro biological assays are then used to determine the actual potency and efficacy of the compounds against their intended targets. semanticscholar.org
| Methodology | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and electrostatic potential to understand reactivity. nih.govnih.gov |
| Molecular Docking | Predicting the binding affinity and orientation of ligands within the active site of a biological target. nih.govnih.gov |
| In Silico ADMET Prediction | Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. nih.govnih.gov |
| NMR, LC-MS, FT-IR Spectroscopy | Structural characterization and purity confirmation of newly synthesized analogues. nih.govnih.gov |
| In Vitro Biological Assays | Measuring the biological activity and potency of compounds against specific cell lines or enzymes. semanticscholar.orgnih.gov |
Addressing Challenges in Pharmacological Property Optimization (e.g., Improved ADMET Profiles)
A major hurdle in the journey from a promising hit compound to a viable drug candidate is the optimization of its pharmacological properties. researchgate.net A molecule may exhibit excellent potency in vitro but fail in later stages due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. nih.gov Therefore, a key challenge for the future of this compound research is the early and integrated assessment and optimization of these properties.
In silico tools like SwissADME and pkCSM can provide initial predictions of a compound's pharmacokinetic and physicochemical properties, such as solubility, lipophilicity (LogP), and potential for toxicity. nih.gov This allows chemists to identify potential liabilities early in the design phase and make modifications to the molecular structure to improve its drug-like profile. For example, introducing or modifying specific functional groups can enhance solubility, improve metabolic stability, or reduce off-target toxicity. The goal is to achieve a balance between high potency and favorable ADMET properties to maximize the chances of clinical success. nih.govresearchgate.net
Design and Synthesis of New Chemical Libraries for High-Throughput Biological Screening
To fully explore the therapeutic potential of the this compound scaffold, the creation of large and diverse chemical libraries for high-throughput screening (HTS) is essential. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of novel hit compounds that can serve as starting points for drug development programs. nih.govmdpi.com
The design of these libraries should be guided by principles of chemical diversity, ensuring a broad exploration of the chemical space around the core scaffold. This can be achieved by systematically varying the substituents at different positions of the imidazo[1,2-a]pyrimidine ring system. Combinatorial chemistry approaches, facilitated by the novel synthetic strategies discussed earlier, can be employed to generate these libraries efficiently. The resulting collections of this compound analogues can then be screened against a wide array of biological targets, from enzymes and receptors to whole-cell assays, to uncover new and unexpected therapeutic applications. mdpi.com This systematic approach will undoubtedly accelerate the discovery of the next generation of drugs based on this versatile molecular framework.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Imidazo[1,2-A]pyrimidin-5-OL derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions under controlled conditions. For example, 6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine is synthesized by reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C, followed by treatment with hydroxylamine hydrochloride in dioxane and glacial acetic acid . Multi-step reactions may require optimization of solvents (e.g., methanol, DMF), catalysts (e.g., Pd(OAc)₂), and temperature/pressure conditions (e.g., CO at 60 psi) to achieve high yields (up to 99%) .
Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization involves:
- Elemental Analysis : Percent composition (C, H, N) via combustion analysis, with deviations ≤0.2% indicating purity .
- HPLC/UV-Vis : Buffer solutions (e.g., ammonium acetate at pH 6.5) are used for chromatographic separation, ensuring residual solvents meet pharmacopeial standards .
- Mass Spectrometry : Confirm molecular weights (e.g., C₁₁H₉F₃N₂O₂: 258.20 g/mol) and fragmentation patterns .
Q. What purification techniques are effective for isolating this compound intermediates?
- Methodological Answer : Common methods include:
- Recrystallization : Using solvents like dioxane or acetic acid to remove byproducts .
- Column Chromatography : Silica gel with gradient elution for polar derivatives .
- Membrane Separation : Advanced techniques for scalable purification (subclass RDF2050104) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ design might test:
| Factor | Low Level | High Level |
|---|---|---|
| Temp | 60°C | 100°C |
| Catalyst | 0.5 mol% | 2.0 mol% |
| Solvent Ratio | 1:1 | 3:1 |
| Post-ANOVA analysis identifies significant factors (e.g., temperature impacts yield most critically) . |
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) require:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies .
- Dose-Response Replication : Standardize protocols (e.g., in vitro kinase inhibition assays) to isolate variables .
- Theoretical Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to reconcile structural vs. activity discrepancies .
Q. What computational tools enhance molecular modeling of this compound derivatives?
- Methodological Answer :
- COMSOL Multiphysics : Simulates reaction kinetics and diffusion processes in reactor design .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) for redox-active derivatives .
- AI-Driven Optimization : Neural networks trained on reaction datasets (e.g., yield vs. temperature) suggest optimal conditions .
Q. What strategies ensure scalability of this compound synthesis from lab to pilot scale?
- Methodological Answer :
- Process Control : Implement PID controllers for temperature/pressure regulation in continuous-flow reactors (subclass RDF2050108) .
- Kinetic Profiling : Use microreactors to identify rate-limiting steps (e.g., intermediate cyclization) .
- Sustainability Metrics : Minimize solvent waste via solvent recovery systems (subclass RDF2050104) .
Data Management and Validation
Q. How should researchers validate synthetic yields when scaling reactions?
- Methodological Answer :
- Internal Standards : Spiking reactions with known quantities of a reference compound (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
- Cross-Lab Reproducibility : Collaborative trials using shared protocols (e.g., ICH Q2 guidelines) to assess inter-lab variability .
Q. What frameworks support robust data integrity in this compound research?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
